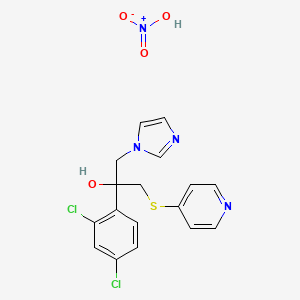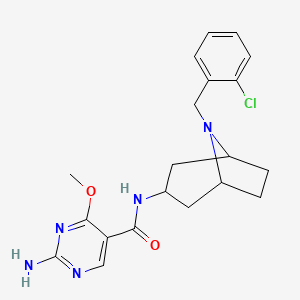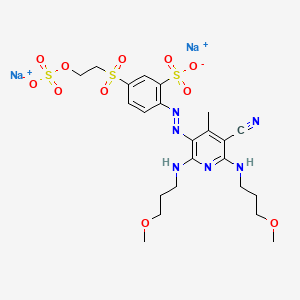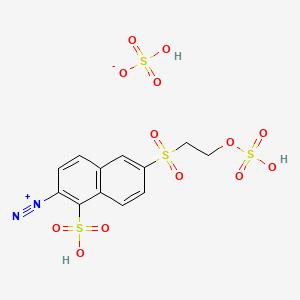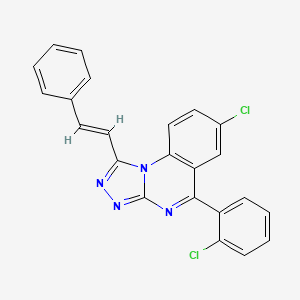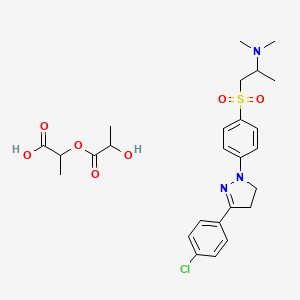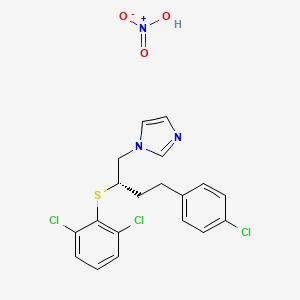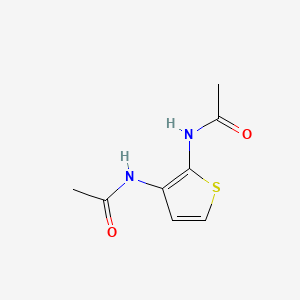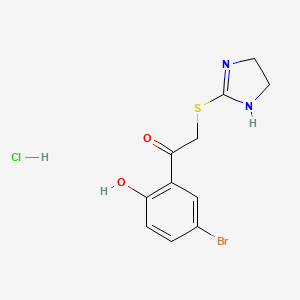
Dihydroxygenine-ajmaline bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroxygenine-ajmaline bromide is a synthetic compound derived from ajmaline, an alkaloid found in the root of Rauwolfia serpentina. Ajmaline is known for its antiarrhythmic properties and is used in the treatment of various cardiac arrhythmias. The addition of dihydroxygenine and bromide to ajmaline enhances its pharmacological properties, making it a valuable compound in medical research and treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxygenine-ajmaline bromide involves several steps, starting with the extraction of ajmaline from Rauwolfia serpentina. The ajmaline is then subjected to a series of chemical reactions to introduce the dihydroxygenine and bromide groups. The key steps include:
Extraction of Ajmaline: Ajmaline is extracted from the root of Rauwolfia serpentina using organic solvents.
Introduction of Dihydroxygenine: Ajmaline is reacted with dihydroxygenine under controlled conditions to form dihydroxygenine-ajmaline.
Bromination: The dihydroxygenine-ajmaline is then treated with bromine to introduce the bromide group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Using industrial solvents and equipment to extract ajmaline from Rauwolfia serpentina.
Chemical Reactions: Conducting the dihydroxygenine introduction and bromination reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydroxygenine-ajmaline bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological properties.
Reduction: Reduction reactions can convert the compound back to its original state or to other reduced forms.
Substitution: The bromide group can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties.
Applications De Recherche Scientifique
Dihydroxygenine-ajmaline bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying ion channel function.
Medicine: Explored for its antiarrhythmic properties and potential use in treating cardiac arrhythmias and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
Mécanisme D'action
The mechanism of action of dihydroxygenine-ajmaline bromide involves its interaction with ion channels in cardiac cells. The compound primarily acts as a sodium channel blocker, which helps to stabilize the cardiac action potential and prevent abnormal heart rhythms. Additionally, it may interact with potassium and calcium channels, further contributing to its antiarrhythmic effects. The molecular targets include the Nav1.5 sodium channel, as well as various potassium and calcium channels involved in cardiac electrophysiology.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ajmaline: The parent compound, known for its antiarrhythmic properties.
Quinidine: Another class Ia antiarrhythmic agent with similar sodium channel blocking effects.
Procainamide: A class Ia antiarrhythmic drug used to treat similar cardiac conditions.
Uniqueness
Dihydroxygenine-ajmaline bromide is unique due to the addition of dihydroxygenine and bromide groups, which enhance its pharmacological properties compared to ajmaline alone. These modifications may improve its efficacy, bioavailability, and safety profile, making it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
83048-05-9 |
|---|---|
Formule moléculaire |
C45H61BrN2O7 |
Poids moléculaire |
821.9 g/mol |
Nom IUPAC |
[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl)acetate;bromide |
InChI |
InChI=1S/C45H61N2O7.BrH/c1-5-27-28-20-34-39-44(32-8-6-7-9-33(32)46(39)4)21-35(38(28)40(44)50)47(34,41(27)51)22-37(49)54-26-12-15-42(2)25(19-26)10-11-31-30(42)13-16-43(3)29(14-17-45(31,43)52)24-18-36(48)53-23-24;/h6-9,18,25-31,34-35,38-41,50-52H,5,10-17,19-23H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
JPBBOIVVPLONQC-UHFFFAOYSA-M |
SMILES canonique |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(=O)OC6CCC7(C(C6)CCC8C7CCC9(C8(CCC9C1=CC(=O)OC1)O)C)C)C1=CC=CC=C1N4C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


